
1,1-Dibutoxycyclohexane
Overview
Description
1,1-Dibutoxycyclohexane is a cyclohexane derivative with two butoxy (-OC₄H₉) groups attached to the same carbon atom. This compound belongs to the class of geminal diethers, where the oxygen atoms are bonded to adjacent positions on the cyclohexane ring. Such compounds are often utilized as solvents, intermediates in organic synthesis, or stabilizers due to their steric bulk and moderate polarity.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following compounds share structural similarities with 1,1-dibutoxycyclohexane, differing primarily in substituent type, size, or position:
Key Observations :
- Polarity : Ether linkages (e.g., in this compound) introduce moderate polarity compared to purely alkyl-substituted analogs like 1,1-dimethylcyclohexane .
Physical Properties
Comparative physical data for selected compounds:
*Estimated based on alkyl-substituted cyclohexanes .
†Estimated based on boiling point trends for larger ethers.
‡Predicted from analogous ethers with similar substituents.
Key Observations :
- Boiling Points : Longer alkoxy chains (e.g., butoxy vs. ethoxy) elevate boiling points due to increased molecular weight and van der Waals interactions .
- Density : Ethers generally exhibit higher densities than hydrocarbons (e.g., 1,1-dimethylcyclohexane: ~0.78 g/mL vs. bicyclohexane: 0.864 g/mL) due to oxygen's electronegativity .
Chemical Reactivity and Stability
- Ether Stability : Geminal diethers like this compound are less prone to acid-catalyzed cleavage compared to vicinal ethers due to steric protection of the ether linkage .
- Oxidative Resistance : Alkyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) are more resistant to oxidation than ethers, which may form peroxides under prolonged storage .
- Synthetic Utility : Compounds like 1-ethoxy-1-ethylcyclohexane may serve as intermediates in Grignard or alkylation reactions, whereas this compound could act as a protecting group for carbonyl compounds .
Research Findings and Data Gaps
- Synthesis: Evidence from related compounds (e.g., 1,1-diiodocyclohexane ) suggests that this compound could be synthesized via nucleophilic substitution of cyclohexanone dibromide with butoxide ions.
- Stability Studies : Further research is needed to evaluate the hydrolytic stability of this compound under acidic or basic conditions, building on methods used for difluoroallenes .
Properties
CAS No. |
6624-93-7 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1,1-dibutoxycyclohexane |
InChI |
InChI=1S/C14H28O2/c1-3-5-12-15-14(16-13-6-4-2)10-8-7-9-11-14/h3-13H2,1-2H3 |
InChI Key |
JIIZXZFZZLOMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CCCCC1)OCCCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.